molecular formula C23H19N3O3 B2707290 2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 946378-36-5

2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2707290
CAS No.: 946378-36-5
M. Wt: 385.423
InChI Key: LGRVWJGSDAOWFU-UHFFFAOYSA-N
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Description

2-[5-(Phenoxymethyl)furan-2-yl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a furan-phenoxymethyl moiety, a carbonitrile group at position 4, and a (1-phenylethyl)amino group at position 3. This structure integrates multiple pharmacophoric elements:

  • Furan: A five-membered aromatic oxygen heterocycle, often associated with bioactivity in medicinal chemistry .
  • 1,3-Oxazole: A nitrogen-oxygen heterocycle contributing to metabolic stability and binding interactions .
  • Carbonitrile group: Enhances polarity and serves as a hydrogen bond acceptor .
  • Phenylethylamine moiety: May influence lipophilicity and receptor binding .

Properties

IUPAC Name

2-[5-(phenoxymethyl)furan-2-yl]-5-(1-phenylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-16(17-8-4-2-5-9-17)25-22-20(14-24)26-23(29-22)21-13-12-19(28-21)15-27-18-10-6-3-7-11-18/h2-13,16,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRVWJGSDAOWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxymethyl group: This step often involves nucleophilic substitution reactions.

    Synthesis of the oxazole ring: This can be done through cyclization reactions involving amides and aldehydes under dehydrating conditions.

    Attachment of the phenylethylamine moiety: This step usually involves reductive amination or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities.

    Biological Research: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Furan modifications: The target compound’s phenoxymethyl-furan group increases steric bulk compared to simpler furan derivatives (e.g., 2-amino-5-(4-methoxyphenyl)-furan-3-carbonitrile) . This may enhance target selectivity but reduce solubility.
  • Core heterocycle : Replacing 1,3-oxazole with pyrimidine (as in ) introduces additional hydrogen-bonding sites but may alter metabolic stability.

Key Observations :

  • Anti-exudative activity : Triazole-furan derivatives (e.g., ) show promise in inflammation, suggesting the target compound’s furan-oxazole core could be optimized for similar applications.
  • Toxicity risks : Nitro-containing analogs (e.g., ) highlight the importance of substituent choice; the target compound’s nitrile group requires further toxicity screening.

Physicochemical Properties

Property Target Compound 2-Amino-5-(4-methoxyphenyl)-furan-3-carbonitrile 2-((3-Hydroxyphenyl)amino)pyrimidine-carbonitrile
Melting Point Not reported Not reported 242–243°C
Solubility (logP) Estimated ~3.5* Estimated ~2.1 Estimated ~2.8
Stability Oxazole core stable Furan may oxidize Pyrimidine resistant to hydrolysis

*Calculated using ChemDraw.

Key Observations :

  • The target compound’s higher molecular weight and lipophilic substituents (phenoxymethyl, phenylethyl) likely reduce aqueous solubility compared to simpler furan-carbonitriles .
  • The oxazole core may offer better stability than furan or oxadiazole derivatives under physiological conditions .

Biological Activity

The compound 2-[5-(phenoxymethyl)furan-2-yl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a phenoxymethyl group, an oxazole moiety, and a carbonitrile functional group. Its structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of oxazole compounds can exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some studies have indicated that similar compounds possess antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:

  • Topoisomerase Inhibition : Similar oxazole derivatives have shown inhibitory effects on topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells.

Antitumor Activity

A study evaluated the antiproliferative effects of various oxazole derivatives on human cancer cell lines using the MTT assay. The findings indicated that certain derivatives demonstrated significant cytotoxicity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells.

CompoundCell LineIC50 (µM)
Oxazole AHCT-11615.0
Oxazole BHeLa20.5
Oxazole CHCT-11612.0

These results suggest that modifications to the oxazole structure can enhance anticancer activity.

Antimicrobial Activity

Another study focused on the antimicrobial properties of phenoxy-substituted furan derivatives. The results indicated that certain compounds exhibited promising activity against Gram-positive and Gram-negative bacteria.

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
Phenoxy Furan AStaphylococcus aureus32 µg/mL
Phenoxy Furan BEscherichia coli64 µg/mL

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